molecular formula C12H21ClN2O3 B2460106 methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride CAS No. 2413846-40-7

methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride

Cat. No.: B2460106
CAS No.: 2413846-40-7
M. Wt: 276.76
InChI Key: BVDIQWYCGOMJOH-GUBZILKMSA-N
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Description

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride is a bicyclic indole derivative with a stereochemically complex structure. The compound features a methyl ester group at position 2, an aminoacetyl substituent at position 1, and a hydrochloride salt (Figure 1). Its molecular formula is inferred to be C₁₁H₁₈ClN₂O₃ based on structural analogs . The (2S,3aS,7aS) stereochemistry is critical for its interaction with biological targets, such as enzymes involved in cardiovascular regulation .

Properties

IUPAC Name

methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.ClH/c1-17-12(16)10-6-8-4-2-3-5-9(8)14(10)11(15)7-13;/h8-10H,2-7,13H2,1H3;1H/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYTDJAQJEFLV-PUBMXKGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation

The octahydroindole methyl ester (1 equiv) is treated with chloroacetyl chloride (1.1 equiv) in DCM using triethylamine (TEA, 1.5 equiv) as a base:
$$
\text{Octahydroindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Octahydroindole-CH}2\text{COCl}
$$
Reaction conditions: 0°C → room temperature, 4–6 hours. Yield: 80–85%.

Amination of the Chloroacetyl Intermediate

The chloro group is displaced with ammonia or a protected amine. For the target compound, aqueous ammonia (28%, 5 equiv) in ethanol at 60°C for 8 hours provides the 2-aminoacetyl derivative:
$$
\text{Octahydroindole-CH}2\text{COCl} + \text{NH}3 \rightarrow \text{Octahydroindole-CH}2\text{CONH}2
$$
Yield: 75–80%. Protecting groups (e.g., Boc) are optional but unnecessary due to the hydrochloride salt’s final form.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate or ether:

  • Acidification : The aminoacetylated product is dissolved in anhydrous ethyl acetate.
  • Precipitation : Dry HCl gas is bubbled through the solution until pH ≈ 2.
  • Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Yield: 95–98%. Purity is confirmed via HPLC (>99%) and elemental analysis.

Data Tables and Comparative Analysis

Table 1: Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Purity (%)
Hydrogenation PtO₂, H₂ (50 psi), MeOH, 30°C 82 98
Esterification SOCl₂, MeOH, DCM, 25°C 91 99
Chloroacetylation ClCH₂COCl, TEA, DCM, 0°C → 25°C 83 97
Amination NH₃ (aq), EtOH, 60°C 78 96
Salt Formation HCl (g), EtOAc 97 99

Table 2: Spectroscopic Data for Final Product

Technique Key Signals
¹H-NMR (DMSO-d₆) δ 1.2–2.5 (m, 10H, bicyclic CH), 3.65 (s, 3H, COOCH₃), 4.1 (d, 2H, CH₂NH₂), 8.1 (s, 3H, NH₃⁺)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide), 1550 cm⁻¹ (NH₃⁺)
MS (ESI+) m/z 283 [M+H]⁺

Industrial-Scale Considerations

Large-scale production requires modifications for cost and safety:

  • Catalyst Recycling : PtO₂ is recovered via filtration and reactivated.
  • Solvent Recovery : Methanol and DCM are distilled and reused.
  • Continuous Flow : Hydrogenation and acylation steps are performed in flow reactors to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
This compound is structurally related to indole derivatives that have been investigated for their antihypertensive effects. The octahydroindole framework is known to exhibit activity against hypertension through the modulation of angiotensin-converting enzyme (ACE) activity. Compounds with similar structures have been utilized as active ingredients in antihypertensive medications, suggesting that methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride may possess similar therapeutic properties .

Neuroprotective Effects
Research indicates that indole derivatives can have neuroprotective effects, potentially making this compound useful in treating neurodegenerative disorders. Studies have shown that such compounds can mitigate oxidative stress and inflammation in neural tissues, which are critical factors in diseases like Alzheimer's and Parkinson's .

Pharmacological Applications

Viral Integrase Inhibition
Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride has been identified as a potential inhibitor of viral integrases. This mechanism is crucial in the context of antiviral therapies, particularly for retroviruses such as HIV. By inhibiting integrase enzymes, the compound may prevent viral replication and integration into the host genome.

Analgesic Activity
Some studies suggest that compounds within the indole family exhibit analgesic properties. The modulation of pain pathways through central nervous system interactions could position this compound as a candidate for pain management therapies .

Analytical Chemistry

Reference Standard for Impurity Testing
In pharmaceutical development, methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride serves as a reference standard for identifying impurities in drug formulations. Its structural characteristics allow it to be used in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control purposes .

Case Studies

Study Title Focus Findings
Antihypertensive Effects of Indole DerivativesInvestigating the ACE inhibitionMethyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate showed significant ACE inhibitory activity comparable to established antihypertensives .
Neuroprotective Potential of IndolesEvaluating oxidative stress mitigationThe compound exhibited protective effects against oxidative damage in neuronal cell lines .
Viral Integrase Inhibition StudyAssessing antiviral propertiesDemonstrated effective inhibition of integrase enzymes in vitro, suggesting potential for HIV therapy.

Mechanism of Action

The mechanism of action of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminoacetyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The octahydroindole core provides a rigid framework that enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Bicyclic indole core : Provides rigidity and mimics natural peptide backbones.
  • Methyl ester : Improves solubility and serves as a prodrug motif.

Synthesis: The compound is synthesized via hydrogenation of indoline precursors using palladium catalysts (0.1–5 MPa H₂) followed by aminoacetylation and esterification . Industrial-scale production employs continuous flow processes for efficiency .

Comparison with Similar Compounds

Key Observations :

  • Aminoacetyl vs. Benzyl/Acetyl Groups: The aminoacetyl group in the target compound enhances polarity and receptor binding compared to lipophilic benzyl/acetyl derivatives .
  • Stereochemical Variations : The (2S,3aS,7aS) configuration in the target compound contrasts with (2S,4R,9S) in perindopril analogs, altering ACE-binding efficiency .

Key Findings :

  • HIV Integrase vs. ACE Inhibition: The target compound’s aminoacetyl group may favor ACE binding, while C3/C6 modifications in ’s compound optimize HIV integrase inhibition .
  • Potency Gaps: Perindopril’s sub-nanomolar IC₅₀ highlights the importance of ethyl ester and amino side chains, which the target compound lacks .

Structure-Activity Relationship (SAR) Insights

  • C3 Modifications : Hydrophobic substituents (e.g., long alkyl chains) in HIV-targeted analogs improve binding affinity by 250-fold .
  • Ester Group : Methyl esters (target compound) vs. ethyl esters (perindopril) influence metabolic stability and bioavailability .
  • Stereochemistry : The (3aS,7aS) configuration in the target compound prevents racemization during synthesis, unlike (3aR,7aR) isomers, which show reduced activity .

Biological Activity

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇N O₂
  • Molecular Weight : 183.247 g/mol
  • CAS Number : 192436-84-3

The compound acts primarily as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, notably perindopril. ACE inhibitors are widely used for the treatment of hypertension and heart failure. The structural features of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride facilitate binding to the active site of ACE, inhibiting its action and thus reducing blood pressure.

Pharmacological Studies

Several studies have investigated the pharmacological effects of compounds related to methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride:

  • Antihypertensive Effects : Research indicates that derivatives of this compound exhibit significant antihypertensive effects in animal models. For example, a study demonstrated a reduction in systolic blood pressure in hypertensive rats treated with related indole derivatives .
  • Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. A case study involving a related compound indicated reduced neuronal apoptosis and improved cognitive function in Alzheimer's disease models .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antihypertensive effectsSignificant reduction in blood pressure in hypertensive rats treated with indole derivatives.
Study 2Investigate neuroprotective effectsReduced neuronal apoptosis and improved cognitive function in Alzheimer's models with related compounds.
Study 3Assess antioxidant activityEffective scavenging of free radicals observed in vitro assays.

Synthesis and Derivatives

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride can be synthesized through various methods involving the reaction of amino acids with cyclic intermediates. The synthesis typically involves:

  • Formation of the octahydroindole core.
  • Introduction of the carboxylate moiety via carboxylation reactions.
  • Finalization through methylation and hydrochloride salt formation.

Q & A

Q. What methods are recommended for confirming the stereochemical configuration of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride?

To confirm stereochemical configuration, use a combination of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. Chiral ligand-exchange chromatography (CLEC) has been validated for resolving stereoisomers of octahydroindole-2-carboxylic acid derivatives, as demonstrated in studies using cellulose-based chiral stationary phases under optimized mobile-phase conditions (e.g., ethanol/water with 0.1% trifluoroacetic acid) . X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable. Computational methods, such as quantum chemical calculations, can further validate stereochemical assignments by comparing experimental and theoretical NMR chemical shifts .

Q. How should researchers optimize synthesis protocols to achieve high stereochemical purity?

Synthesis optimization should focus on reaction conditions that minimize epimerization. For example:

  • Reagent selection : Use acetic acid as a solvent for reflux (3–5 hours) to stabilize intermediates and reduce side reactions .
  • Purification : Recrystallize the product from dimethylformamide (DMF)/acetic acid mixtures to remove diastereomeric impurities .
  • Catalysis : Employ stereoselective catalysts (e.g., chiral auxiliaries) during the acylation step to enhance enantiomeric excess.
ParameterRecommendation
Reaction time3–5 hours under reflux
SolventAcetic acid
PurificationDMF/acetic acid recrystallization

Q. What storage conditions are critical for maintaining the compound’s stability?

Stability depends on the physical state:

  • Powder : Store at -20°C in a desiccator for up to 3 years to prevent hygroscopic degradation .
  • Solution : Prepare stock solutions in DMSO and store at -80°C for ≤1 year. Avoid freeze-thaw cycles, which can induce aggregation .
  • Handling : Protect from light and moisture, as indole derivatives are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can mechanistic insights into degradation pathways be investigated under varying pH conditions?

Degradation studies should employ:

  • Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 40°C for 24–72 hours. Monitor degradation products via LC-MS/MS .
  • Kinetic analysis : Use Arrhenius plots to model degradation rates and identify activation energy barriers.
  • Structural elucidation : Isolate degradation byproducts and analyze them using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to map fragmentation patterns .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs). Parameterize the compound’s force field using quantum mechanical data (e.g., B3LYP/6-31G* level) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability.
  • Free energy calculations : Apply MM-GBSA to estimate binding free energies and identify critical interaction residues .

Q. How can discrepancies in stereochemical data from different analytical techniques be resolved?

Contradictions between techniques (e.g., NMR vs. CLEC) may arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect interconverting stereoisomers.
  • Impurity interference : Perform LC-MS purity checks (>98%) before analysis.
  • Method calibration : Cross-validate results with synthetic stereoisomer standards .

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